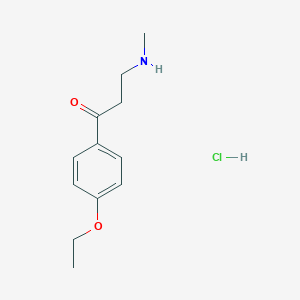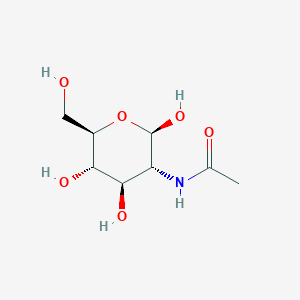
4-Butoxiphenol
Descripción general
Descripción
4-Butoxyphenol, also known as Phenol, 4-butoxy-, is an organic compound with the molecular formula C10H14O2 . It is also referred to by other names such as p-Butoxyphenol and 4-n-Butoxyphenol .
Molecular Structure Analysis
The molecular weight of 4-Butoxyphenol is 166.2170 . The IUPAC Standard InChI is InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 .Physical And Chemical Properties Analysis
4-Butoxyphenol has a density of 1.0±0.1 g/cm3, a boiling point of 278.0±13.0 °C at 760 mmHg, and a flash point of 132.4±4.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its molar refractivity is 48.7±0.3 cm3, and its polarizability is 19.3±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Propiedades químicas
El 4-Butoxiphenol es un compuesto químico con la fórmula lineal CH3(CH2)3OC6H4OH . Tiene un peso molecular de 166.22 y su Número CAS es 122-94-1 . Es un sólido con un ensayo del 98% . El punto de fusión es de 65-66 °C (lit.) .
Información de seguridad
La información de seguridad del this compound es importante para su manipulación y almacenamiento. Tiene una clasificación de riesgo de Tox. aguda 4 Oral . Está clasificado en la Clase de Almacenamiento 11, que se refiere a Sólidos Combustibles .
Intermediario de cristales líquidos
El this compound se utiliza como intermediario en la producción de cristales líquidos . Los cristales líquidos son un estado de la materia que tiene propiedades intermedias entre las de los líquidos convencionales y las de los cristales sólidos. Se utilizan en una amplia gama de aplicaciones, incluyendo pantallas, sensores y dispositivos de telecomunicaciones.
Solubilidad
El this compound es soluble en acetona y etanol . Esta propiedad es importante en diversas aplicaciones donde la solubilidad del compuesto afecta su funcionalidad y eficacia.
Bloques de construcción orgánicos
El this compound se considera un bloque de construcción orgánico
Safety and Hazards
4-Butoxyphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
4-Butoxyphenol is a type of phenolic compound Phenolic compounds are known to interact with various cellular components, including proteins and lipids, and can influence numerous biochemical pathways .
Mode of Action
It has been studied as a model compound for tocopherols, which are known antioxidants . It was found that amines exhibit certain synergism to 4-alkoxyphenols, which includes 4-Butoxyphenol . This suggests that 4-Butoxyphenol might interact with its targets in a similar way to tocopherols, potentially acting as an antioxidant.
Biochemical Pathways
They can act as antioxidants, neutralizing harmful free radicals, and can also modulate signaling pathways, gene expression, and enzyme activities .
Result of Action
As a phenolic compound and potential antioxidant, it may help to protect cells from oxidative stress and damage
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds like 4-Butoxyphenol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-Butoxyphenol are not fully understood yet. It is known that 4-Butoxyphenol can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
It is likely that 4-Butoxyphenol influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Butoxyphenol is not well defined. It is possible that 4-Butoxyphenol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of 4-Butoxyphenol change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Butoxyphenol at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
The metabolic pathways involving 4-Butoxyphenol are not well characterized. It is possible that 4-Butoxyphenol interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that 4-Butoxyphenol interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Butoxyphenol is not well defined. It is possible that 4-Butoxyphenol is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
4-butoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGFXOXUIDRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059548 | |
| Record name | Phenol, 4-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-94-1 | |
| Record name | 4-Butoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BUTOXYPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BUTOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8188DBS68J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-Butoxyphenol in materials science?
A1: 4-Butoxyphenol serves as a key building block in the synthesis of liquid crystals. [] Researchers have utilized it to create novel diamine monomers, specifically 4-[(4'-Butoxyphenoxy)carbonyl]phenyl-3",5"-diaminobenzoate (BCDA). [] These monomers are then polymerized to produce polyimides, a class of high-performance polymers known for their thermal stability, mechanical strength, and potential applications in various fields, including liquid crystal displays.
Q2: How does the structure of 4-Butoxyphenol contribute to the properties of the resulting liquid crystals?
A2: The structure of 4-Butoxyphenol influences the properties of the final liquid crystal materials. The butoxy chain introduces flexibility into the molecule, which can impact the liquid crystal's phase transition temperatures and viscosity. Additionally, the presence of both aromatic and aliphatic components in 4-Butoxyphenol allows for fine-tuning the polarity and intermolecular interactions within the liquid crystal material. [] This fine-tuning is crucial for optimizing the performance of liquid crystals in applications like displays.
Q3: What are the potential environmental concerns related to 4-Butoxyphenol?
A3: While 4-Butoxyphenol is a valuable precursor for liquid crystal synthesis, it's crucial to consider its potential environmental impact. Research indicates that alkylphenols, a class of compounds to which 4-Butoxyphenol belongs, exhibit varying levels of toxicity to aquatic organisms like the green algae Chlamydomonas reinhardtii. [] Further investigation into the biodegradability and ecotoxicological effects of 4-Butoxyphenol and its degradation products is necessary to ensure its safe and sustainable use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)









